Cas no 1249505-23-4 (4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline)

4-メチル-2-(1H-1,2,4-トリアゾール-3-イル)アニリンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中にアニリン基と1,2,4-トリアゾール環を有しており、医薬品や農薬の合成原料としての応用が期待されます。特に、トリアゾール環の配位能を活かした金属錯体形成や、生物活性化合物の構築に適した特性を備えています。高い反応性と安定性を兼ね備えているため、多段階合成プロセスにおいても優れた性能を発揮します。また、結晶性が良好で精製が容易という点も特徴的です。

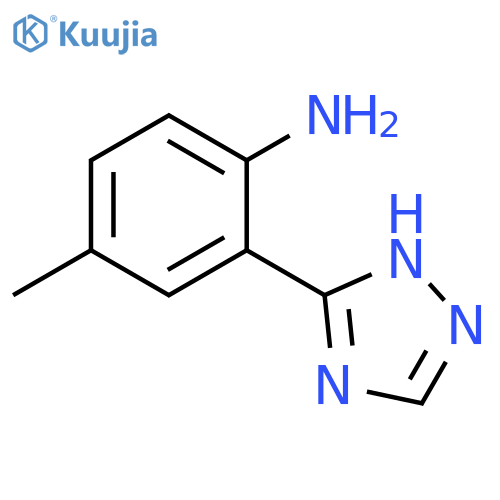

1249505-23-4 structure

商品名:4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline

CAS番号:1249505-23-4

MF:C9H10N4

メガワット:174.20250082016

CID:4581233

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline

- Benzenamine, 4-methyl-2-(1H-1,2,4-triazol-5-yl)-

-

- インチ: 1S/C9H10N4/c1-6-2-3-8(10)7(4-6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13)

- InChIKey: WDYAMQXPEXZFIK-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(C)C=C1C1NN=CN=1

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-117219-5.0g |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 5g |

$2360.0 | 2023-05-26 | |

| TRC | M325108-10mg |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-117219-0.5g |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 0.5g |

$636.0 | 2023-05-26 | |

| Enamine | EN300-117219-2.5g |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 2.5g |

$1594.0 | 2023-05-26 | |

| Enamine | EN300-117219-1.0g |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 1g |

$813.0 | 2023-05-26 | |

| Aaron | AR01E938-50mg |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 50mg |

$284.00 | 2025-02-10 | |

| Enamine | EN300-2863030-2500mg |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95.0% | 2500mg |

$1594.0 | 2023-10-03 | |

| 1PlusChem | 1P01E8UW-10g |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 10g |

$4388.00 | 2023-12-25 | |

| 1PlusChem | 1P01E8UW-100mg |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 100mg |

$399.00 | 2024-07-10 | |

| 1PlusChem | 1P01E8UW-5g |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |

1249505-23-4 | 95% | 5g |

$2979.00 | 2023-12-25 |

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline 関連文献

-

1. Book reviews

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

1249505-23-4 (4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量